Cas no 879085-55-9 (Vismodegib)

Vismodegib structure
Vismodegib structure
Nombre del producto:Vismodegib
Número CAS:879085-55-9
MF:C19H14Cl2N2O3S
Megavatios:421.297061443329
MDL:MFCD12407408
CID:706608
PubChem ID:24776445

Vismodegib Propiedades químicas y físicas

Nombre e identificación

    • 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide
    • 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)benzamide
    • 2-chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)Benzamide
    • GDC 0449
    • GDC-0449
    • GDC-0449 (Vismodegib)
    • Vismodegib
    • Vismodegib (GDC-0449)
    • Vismodegib (GDC-0449,HhAntag691, RG-3616,Erivedge®)
    • Vismodegib(GDC0449)
    • Vismodegib-D4
    • Vismodegib(GDC-0449)
    • 2-Chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide (ACI)
    • Erivedge
    • 2-CHLORO-N-(4-CHLORO-3-PYRIDIN-2-YL)PHENYL)-4-(METHYLSULFONYL)BENZAMIDE
    • GLXC-02737
    • CHEBI:66903
    • Benzamide, 2-chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)-; 2-Chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide; Erivedge; GDC 0449; Vismodegib
    • MFCD12407408
    • HSDB 8130
    • RG-3616
    • CCG-264811
    • J-509076
    • R 3616
    • PB15086
    • Vismodegib (USAN/INN)
    • VISMODEGIB [ORANGE BOOK]
    • NCGC00242497-06
    • 2-chloro-n-[4-chloro-3-(pyridin-2-yl)phenyl]-4-methanesulfonylbenzamide
    • VISMODEGIB [VANDF]
    • NCGC00242497-01
    • SCHEMBL302587
    • BCPP000223
    • VISMODEGIB [WHO-DD]
    • SMR004703564
    • 2-Chloranyl-~{n}-(4-Chloranyl-3-Pyridin-2-Yl-Phenyl)-4-Methylsulfonyl-Benzamide
    • CS-0255
    • GDC0449
    • V-4050
    • NSC755809
    • HhAntag691
    • HMS3654E17
    • Hh-Antag691
    • SW218087-2
    • AKOS015966534
    • CHEMBL473417
    • L01XX43
    • EN300-7413185
    • D09992
    • NSC-755809
    • GDC-449
    • DB08828
    • 879085-55-9
    • 2-chloro-N-[4-chloro-3-(pyridin-2-yl)phenyl]-4-
    • Q2070286
    • NSC-747691
    • AS-14066
    • HhAntag 691
    • GTPL6975
    • NSC747691
    • BPQMGSKTAYIVFO-UHFFFAOYSA-N
    • 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide
    • VISMODEGIB [MI]
    • DTXCID20159180
    • NSC 747691
    • Vismodegib; GDC-0449
    • R-3616
    • BDBM50249522
    • NSC-755986
    • NCGC00242497-12
    • 2-chloro-N-(4-chloro-3-pyridin-2-yl-phenyl)-4-methanesulfonyl-benzamide
    • VIS
    • methanesulfonylbenzamide
    • UNII-25X868M3DS
    • s1082
    • vismodegibum
    • NCGC00242497-02
    • AC-26969
    • BRD-K44827188-001-06-0
    • Vismodegib (GDC-0449)?
    • 2-Chloro-N-(4-chloro-3-(2-pyridl)phenyl)-4-(methylsulfonyl)benzamide
    • NS00072471
    • NSC755986
    • CUR-691
    • AB01565813_02
    • GDC-0449,Vismodegib, HhAntag691
    • EX-A2178
    • Vismodegib, free base
    • DTXSID40236689
    • HY-10440
    • Benzamide, 2-chloro-N-(4-chloro-3-(2-pyridinyl)phenyl)-4-(methylsulfonyl)-
    • 2-chloro-N-[4-chloro-3-(pyridin-2-yl)phenyl]-4-(methylsulfonyl)benzamide
    • BCP9000713
    • SR-01000941574
    • VISMODEGIB [INN]
    • 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methyl sulfonyl)benzamide
    • 25X868M3DS
    • Vismodegib [USAN]
    • SR-01000941574-1
    • Hedgehog Antagonist GDC-0449
    • BCP01715
    • HMS3604K16
    • Erivedge (TN)
    • MLS006012035
    • Vismodegib [USAN:INN]
    • MDL: MFCD12407408
    • Renchi: 1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)
    • Clave inchi: BPQMGSKTAYIVFO-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(Cl)=CC(S(C)(=O)=O)=CC=1)NC1C=C(C2C=CC=CN=2)C(Cl)=CC=1

Atributos calculados

  • Calidad precisa: 420.01000
  • Masa isotópica única: 420.01
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 5
  • Complejidad: 625
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 84.5A^2
  • Xlogp3: 3.8

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.440
  • Punto de fusión: 168-180 °C
  • Punto de ebullición: 561.6°C at 760 mmHg
  • Punto de inflamación: 293.4±30.1 °C
  • índice de refracción: 1.64
  • Disolución: 生物体外In Vitro:DMSO溶解度≥ 50 mg/mL(118.68 mM)Ethanol : 2.86 mg/mL(6.79 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 84.51000
  • Logp: 5.86500

Vismodegib Información de Seguridad

Vismodegib Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Vismodegib PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A603143-5mg
2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide
879085-55-9 98%
5mg
$10.0 2024-07-18
ChemScence
CS-0255-100mg
Vismodegib
879085-55-9 99.97%
100mg
$111.0 2022-04-26
Ambeed
A603143-250mg
2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide
879085-55-9 98%
250mg
$69.0 2025-02-20
eNovation Chemicals LLC
D379777-1g
2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide
879085-55-9 98%
1g
$620 2024-05-24
MedChemExpress
HY-10440-10mg
Vismodegib
879085-55-9 99.95%
10mg
¥1080 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-475353-1mg
Vismodegib-d4,
879085-55-9
1mg
¥3234.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2590-50mg
Vismodegib
879085-55-9 99.99%
50mg
¥ 2260 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2590-1 mL * 10 mM (in DMSO)
Vismodegib
879085-55-9 99.99%
1 mL * 10 mM (in DMSO)
¥ 575 2023-09-07
Key Organics Ltd
AS-14066-1MG
Vismodegib
879085-55-9 >98%
1mg
£36.00 2025-02-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2590-50 mg
Vismodegib
879085-55-9 99.99%
50mg
¥2557.00 2022-04-26

Vismodegib Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Methanol ;  reflux
1.2 Reagents: Potassium tert-butoxide ,  Oxygen ,  1H-Imidazolium, 3-ethyl-1-methyl-, tetrafluoroborate(1-) (9:10) Solvents: 1,4-Dioxane ;  rt
Referencia
From imines to amides via NHC-mediated oxidation
Sun, Shaofa; et al, Organic Chemistry Frontiers, 2022, 9(2), 356-363

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  Oxygen ,  1H-Imidazolium, 3-ethyl-1-methyl-, tetrafluoroborate(1-) (9:10) Solvents: 1,4-Dioxane ;  2 h, rt
Referencia
From imines to amides via NHC-mediated oxidation
Sun, Shaofa; et al, Organic Chemistry Frontiers, 2022, 9(2), 356-363

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Dimethylacetamide ;  rt; 40 min, 40 °C
2.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: N-Methyl-2-pyrrolidone ;  20 min, 130 °C
Referencia
Design, synthesis and biological evaluation of deuterated Vismodegib for improving pharmacokinetic properties
Wang, Fangying; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(14), 2399-2402

Métodos de producción 4

Condiciones de reacción
Referencia
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow
Loos, Patrick; et al, Organic Process Research & Development, 2016, 20(2), 452-464

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Tin ,  Sodium pyrosulfite ,  Dipotassium phosphate Catalysts: Tetrabutylammonium bromide ,  1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
Referencia
Multicomponent Reductive Cross-Coupling of an Inorganic Sulfur Dioxide Surrogate: Straightforward Construction of Diversely Functionalized Sulfones
Meng, Yingying; et al, Angewandte Chemie, 2020, 59(3), 1346-1353

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
1.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
Referencia
Directed meta-Selective Bromination of Arenes with Ruthenium Catalysts
Yu, Qingzhen; et al, Angewandte Chemie, 2015, 54(50), 15284-15288

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  24 h, 100 °C
2.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
Referencia
Directed meta-Selective Bromination of Arenes with Ruthenium Catalysts
Yu, Qingzhen; et al, Angewandte Chemie, 2015, 54(50), 15284-15288

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Thionyl chloride Solvents: Tetrahydrofuran ;  rt; 30 min, rt → reflux
Referencia
Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor
Li, Yan-yang; et al, Zhongguo Xinyao Zazhi, 2013, 22(17), 2090-2092

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: o-Xylene ,  Water ,  Oxygen Catalysts: Uranyl acetate Solvents: Acetonitrile ;  rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
1.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  10 min, rt
Referencia
Selective Late-Stage Oxygenation of Sulfides with Ground-State Oxygen by Uranyl Photocatalysis
Li, Yiming; et al, Angewandte Chemie, 2019, 58(38), 13499-13506

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Toluene
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran
2.1 Reagents: o-Xylene ,  Water ,  Oxygen Catalysts: Uranyl acetate Solvents: Acetonitrile ;  rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  10 min, rt
Referencia
Selective Late-Stage Oxygenation of Sulfides with Ground-State Oxygen by Uranyl Photocatalysis
Li, Yiming; et al, Angewandte Chemie, 2019, 58(38), 13499-13506

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  35 min, 2 °C; 2 °C → 20 °C
Referencia
Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib
Angelaud, Remy; et al, Organic Process Research & Development, 2016, 20(8), 1509-1519

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ,  Water ;  rt
Referencia
Palladium-Catalyzed Thiomethylation via a Three-Component Cross-Coupling Strategy
Wang, Ming ; et al, Organic Letters, 2018, 20(19), 6193-6197

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: N-Methyl-2-pyrrolidone ;  20 min, 130 °C
Referencia
Design, synthesis and biological evaluation of deuterated Vismodegib for improving pharmacokinetic properties
Wang, Fangying; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(14), 2399-2402

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: N-Methyl-2-pyrrolidone ;  20 min, 130 °C
Referencia
Design, synthesis and biological evaluation of deuterated Vismodegib for improving pharmacokinetic properties
Wang, Fangying; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(14), 2399-2402

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
Referencia
Directed meta-Selective Bromination of Arenes with Ruthenium Catalysts
Yu, Qingzhen; et al, Angewandte Chemie, 2015, 54(50), 15284-15288

Vismodegib Raw materials

Vismodegib Preparation Products

Vismodegib Proveedores

atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:879085-55-9)Vismodegib
Número de pedido:CL9952
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:30
Precio ($):discuss personally

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